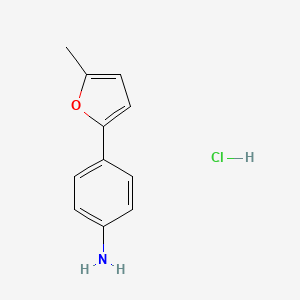
4-(5-methyl-2-furyl)aniline Hydrochloride
描述
4-(5-methyl-2-furyl)aniline Hydrochloride is a biochemical compound used for proteomics research . It has a molecular formula of C11H11NO•HCl and a molecular weight of 209.67 .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) with a methyl group attached at the 5-position. This is connected to an aniline group (a phenyl group attached to an amino group) at the 4-position . The entire molecule is then attached to a hydrochloride group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the literature. It is known that its molecular weight is 209.67 and its molecular formula is C11H11NO•HCl .作用机制
The mechanism of action of 4-(5-methyl-2-furyl)aniline Hydrochloride is not fully understood. However, it is believed that the compound interacts with proteins and other biomolecules through hydrogen bonding and other interactions. This interaction can lead to changes in the conformation and function of these biomolecules.
Biochemical and Physiological Effects:
Studies have shown that this compound can interact with various proteins and other biomolecules in the body. This interaction can lead to changes in the function of these biomolecules, which can have both positive and negative effects on the body. For example, the compound has been shown to inhibit the activity of certain enzymes, which can be beneficial in the treatment of certain diseases. However, the compound can also have toxic effects on cells and tissues if used in high concentrations.
实验室实验的优点和局限性
One of the main advantages of 4-(5-methyl-2-furyl)aniline Hydrochloride is its ability to stain proteins in electrophoresis. The compound is also relatively easy to synthesize and purify, which makes it a convenient tool for researchers. However, the compound can also have toxic effects on cells and tissues if used in high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on 4-(5-methyl-2-furyl)aniline Hydrochloride. One area of focus could be the development of new biosensors for detecting biomolecules in the body. Another area of focus could be the development of new drugs for treating diseases such as cancer and diabetes. Additionally, further research could be done to better understand the mechanism of action of the compound and its potential side effects on the body.
科学研究应用
4-(5-methyl-2-furyl)aniline Hydrochloride has been studied for its potential use in various scientific applications. One of the primary applications is as a dye for staining proteins in electrophoresis. The compound has also been investigated for its potential use in the development of biosensors for detecting glucose and other biomolecules. Additionally, this compound has been studied for its potential use in the development of new drugs for treating various diseases.
安全和危害
While specific safety and hazard information for 4-(5-methyl-2-furyl)aniline Hydrochloride is not available, it’s important to handle all chemicals with appropriate safety precautions. For example, similar compounds are classified as Acute Tox. 3 Oral Storage Class Code 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .
属性
IUPAC Name |
4-(5-methylfuran-2-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-8-2-7-11(13-8)9-3-5-10(12)6-4-9;/h2-7H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHXMMAWOQGJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329187-43-1 | |
| Record name | Benzenamine, 4-(5-methyl-2-furanyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329187-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3022932.png)


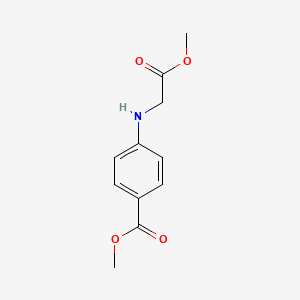
![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol](/img/structure/B3022939.png)
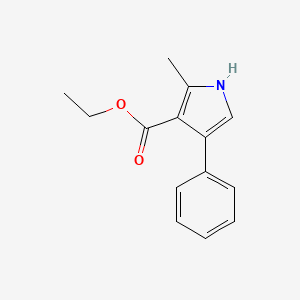

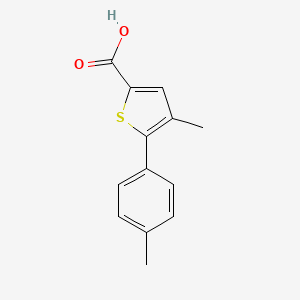
![4-Methyl-3-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B3022945.png)
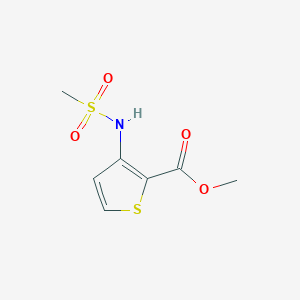
![2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022947.png)

![5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3022949.png)
![4-{[(4-Methylphenyl)amino]methyl}benzoic acid](/img/structure/B3022952.png)
